2-{[(4-methyl-3-nitrophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(4-METHYL-3-NITROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-{[(4-METHYL-3-NITROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common synthetic route includes the reaction of 4-methyl-3-nitroaniline with phthalic anhydride under specific conditions to form the isoindole core. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups present in the compound can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of dyes and pigments due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-{[(4-METHYL-3-NITROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro groups play a crucial role in its mechanism of action by participating in redox reactions and forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar compounds include other isoindole derivatives such as:
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in organic synthesis and as a precursor for various chemical reactions. The uniqueness of 2-{[(4-METHYL-3-NITROPHENYL)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific substitution pattern and the presence of multiple nitro groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12N4O6 |
---|---|
Molecular Weight |
356.29 g/mol |
IUPAC Name |
2-[(4-methyl-3-nitroanilino)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12N4O6/c1-9-2-3-10(6-14(9)20(25)26)17-8-18-15(21)12-5-4-11(19(23)24)7-13(12)16(18)22/h2-7,17H,8H2,1H3 |
InChI Key |
JRYSXRJFMILYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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